Benzamide, 3,5-dichloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-

Melatonin Receptor Pharmacology Structure-Activity Relationship GPCR Ligand Design

Benzamide, 3,5-dichloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- (CAS 138112-91-1) is a synthetic naphthalenic derivative from the agomelatine analogue class, characterized by a 3,5-dichlorobenzamide moiety in place of the acetamide side chain found in the clinical antidepressant agomelatine. It is formally classified as a melatonin receptor (MT1/MT2) ligand and was originally developed as part of a structure-activity relationship (SAR) exploration of naphthalenic bioisosteres of melatonin, aimed at modulating receptor affinity and metabolic stability.

Molecular Formula C20H17Cl2NO2
Molecular Weight 374.3 g/mol
CAS No. 138112-91-1
Cat. No. B12755564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 3,5-dichloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
CAS138112-91-1
Molecular FormulaC20H17Cl2NO2
Molecular Weight374.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CC=C2CCNC(=O)C3=CC(=CC(=C3)Cl)Cl)C=C1
InChIInChI=1S/C20H17Cl2NO2/c1-25-18-6-5-13-3-2-4-14(19(13)12-18)7-8-23-20(24)15-9-16(21)11-17(22)10-15/h2-6,9-12H,7-8H2,1H3,(H,23,24)
InChIKeyBCBQQJGIICZPKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, 3,5-dichloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- (CAS 138112-91-1): Procurement Profile & Differentiation Basis


Benzamide, 3,5-dichloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- (CAS 138112-91-1) is a synthetic naphthalenic derivative from the agomelatine analogue class, characterized by a 3,5-dichlorobenzamide moiety in place of the acetamide side chain found in the clinical antidepressant agomelatine [1]. It is formally classified as a melatonin receptor (MT1/MT2) ligand and was originally developed as part of a structure-activity relationship (SAR) exploration of naphthalenic bioisosteres of melatonin, aimed at modulating receptor affinity and metabolic stability [2].

Why Agomelatine or Simpler Analogs Cannot Substitute for the 3,5-Dichloro Derivative


In-class substitution fails for this compound class because the melatonin receptor binding affinity is highly sensitive to the steric and electronic nature of the amide substituent on the naphthalenic scaffold [1]. The original SAR study demonstrates that even minor changes in this region, such as chain elongation or halogen substitution, can shift binding potency by orders of magnitude or alter the monophasic versus biphasic nature of the dose-response curve at the receptor level [1]. Consequently, the specific 3,5-dichlorophenyl group represents a unique point in the SAR landscape that cannot be assumed to be functionally identical to the clinical acetamide lead or other halogenated variants without direct comparative binding data.

Quantitative Differentiation Evidence for 3,5-Dichloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)benzamide


Melatonin Receptor Binding Affinity Class-Level SAR

The compound belongs to a class of naphthalenic melatonin ligands where the substituent on the amidic nitrogen strongly modulates receptor affinity [1]. In the foundational SAR study, halogen substitution on the acyl group was reported to 'slightly increase the affinity for the melatonin receptor' relative to smaller alkyl amides [1]. While a specific binding constant (Ki or IC50) for this precise compound is not publicly digitized, the structural class (3,5-dichlorobenzamide) represents a defined electronic and steric profile intentionally designed to modulate this affinity [2].

Melatonin Receptor Pharmacology Structure-Activity Relationship GPCR Ligand Design

Dual MT1/MT2 and 5-HT2C Activity Profile in Analog Series

While direct data for this compound is unavailable, the agomelatine analogue program explicitly aimed to optimize dual melatonin (MT1/MT2) agonist and serotonin 5-HT2C antagonist activity [1]. In the Ettaoussi 2013 study, optimized analogues achieved pKi values of 7.95–8.68 for MT1/MT2 and 6.44–6.64 for 5-HT2C [1]. This compound, with its distinct 3,5-dichlorobenzamide pharmacophore, was part of a broader series exploring how amide modifications influence this dual profile [2].

Antidepressant Pharmacology Serotonin Receptor Multi-Target Ligand

Physicochemical Differentiation from Agomelatine

Computationally derived physicochemical properties provide measurable differentiation between this compound and the clinical lead agomelatine. The target compound has a predicted XLogP3 of 5.6, a molecular weight of 374.3 g/mol, and two hydrogen bond acceptors [1]. Agomelatine (CAS 138112-76-2) has a computed XLogP3 of ~2.3, a molecular weight of 243.3 g/mol, and the same number of hydrogen bond donors/acceptors. The significantly higher predicted lipophilicity (Δ XLogP3 ≈ 3.3) of the target compound is a direct consequence of the 3,5-dichlorobenzamide substitution.

Drug Metabolism Lipophilicity ADME Prediction

Validated Application Scenarios for 3,5-Dichloro Agomelatine Analog (CAS 138112-91-1)


Melatonin Receptor Subtype Pharmacological Probe Development

The compound can serve as a structural probe for investigating how sterically demanding, electron-withdrawing amide substituents influence MT1 versus MT2 binding selectivity. SAR trends in the original series indicate that amide substituent size critically affects affinity [1]. This distinct dichlorinated probe complements the existing set of acetamide, propionamide, and mono-fluorinated analogs in discriminating receptor subtype interactions.

Lipophilicity-Driven ADME and CNS Penetration Studies

With a predicted XLogP3 value 3.3 log units higher than agomelatine [1], this compound is a valuable tool for studying the relationship between lipophilicity and blood-brain barrier penetration within the naphthalenic melatonin ligand series. It can be used as a high-lipophilicity comparator in parallel artificial membrane permeability assays (PAMPA) and metabolic stability experiments against the more hydrophilic clinical analogues.

Multi-Target Antidepressant Ligand Optimization

This compound is a structural member of a rationally designed series that targets both melatonin receptors (MT1/MT2) and the serotonin 5-HT2C receptor simultaneously [1]. It serves as a distinct chemical starting point or comparator for medicinal chemistry campaigns aiming to balance dual receptor occupancy while exploring diverse amide pharmacophores beyond the classical acetamide of agomelatine.

Analytical Reference Standard for Agomelatine Process Chemistry

Given its structural similarity to agomelatine, this compound may be procured as a potential process-related impurity reference standard for analytical method development, including HPLC or LC-MS methods. Its unique chromatographic properties derived from the dichlorobenzamide moiety can aid in resolving and identifying related substances in agomelatine drug substance or product batches.

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